Deoxy-bigchap

Overview

Description

Velnacrine maleate (1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate) is a reversible acetylcholinesterase (AChE) inhibitor developed by Hoechst-Roussel Pharmaceuticals Inc. (HRPI) for treating Alzheimer’s disease (AD) . As the primary metabolite of tacrine (tetrahydroaminoacridine, THA), velnacrine shares its core pharmacological mechanism: enhancing cholinergic neurotransmission by preventing acetylcholine degradation . Preclinical studies demonstrated its ability to improve memory in rodent and primate models, with aged monkeys showing enhanced delayed matching-to-sample performance .

Clinical trials in the 1990s revealed modest efficacy in AD patients, with significant improvements in cognitive measures like the Alzheimer’s Disease Assessment Scale (ADAS-Cog) at doses up to 225 mg/day . However, hepatotoxicity—marked by reversible, dose-dependent elevations in liver enzymes—emerged as a critical safety concern, mirroring tacrine’s profile . Despite efforts to predict hepatotoxicity using biostatistical models (e.g., PROPP), discontinuation rates due to liver injury remained high (~24–30%) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxy-Bigchap is synthesized through a multi-step process involving the conjugation of deoxycholic acid with gluconamide groups. The reaction typically involves the activation of deoxycholic acid followed by its reaction with 3-D-gluconamidopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or methanol, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Deoxy-Bigchap primarily undergoes solubilization reactions due to its non-ionic detergent properties. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution. Instead, it interacts with cell membranes and proteins to facilitate their solubilization and analysis .

Common Reagents and Conditions

The solubilization process using this compound typically involves aqueous solutions at concentrations ranging from 1.1 to 1.4 millimolar. The compound is soluble in water, dimethyl sulfoxide, and methanol, making it versatile for various experimental conditions .

Major Products Formed

The primary outcome of using this compound is the solubilization of membrane proteins and other hydrophobic molecules. This facilitates their subsequent analysis through techniques such as chromatography and mass spectrometry .

Scientific Research Applications

Membrane Protein Solubilization

One of the primary applications of deoxy-bigchap is in the solubilization of membrane proteins. Membrane proteins are crucial for numerous cellular functions but are often challenging to study due to their hydrophobic nature. This compound effectively interacts with the hydrophobic regions of these proteins, allowing them to be solubilized in aqueous solutions without denaturing their structure or function .

Key Characteristics:

- Non-ionic nature : Reduces electrostatic interactions that could interfere with protein activity .

- High Critical Micelle Concentration (CMC) : Ranges from 1.1 to 1.4 mM, facilitating effective solubilization while being easily removable by dialysis .

- Low UV absorbance : This property allows for accurate protein quantification without interference from the detergent itself .

Applications in Proteomic Analysis

This compound is widely used in proteomic studies where membrane proteins need to be isolated and analyzed. Its ability to maintain protein integrity while solubilizing them makes it suitable for various analytical techniques, including:

- Electrophoresis : Used to separate proteins based on their size and charge.

- Chromatography : Facilitates the purification of specific proteins from complex mixtures .

Stabilization of Enzymes and Chromophores

In addition to solubilizing membrane proteins, this compound is also employed to stabilize enzymes during diagnostic analyses and biochemical assays. Its amphipathic nature helps maintain enzyme activity by preventing aggregation or denaturation during experimental procedures .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Comparative Analysis with Other Detergents

To better understand the advantages of this compound, it is useful to compare it with other common detergents used in similar applications:

| Detergent | Type | CMC (mM) | UV Absorbance | Applications |

|---|---|---|---|---|

| This compound | Non-ionic | 1.1 - 1.4 | Low | Membrane protein solubilization, enzyme stabilization |

| CHAPS | Zwitterionic | 8 - 12 | Moderate | Membrane protein extraction |

| Triton X-100 | Non-ionic | 0.25 | High | General protein extraction but may denature sensitive proteins |

Mechanism of Action

Deoxy-Bigchap exerts its effects by interacting with the lipid bilayer of cell membranes. It disrupts the hydrophobic interactions between lipid molecules, leading to the solubilization of membrane proteins. The compound forms micelles around the hydrophobic regions of proteins, allowing them to remain in solution and be analyzed .

Comparison with Similar Compounds

Pharmacological and Clinical Profiles

Table 1: Comparative Analysis of Velnacrine Maleate and Tacrine

Key Differentiators

Efficacy

Velnacrine and tacrine both show modest cognitive benefits in AD patients, but neither translates to meaningful improvements in daily functioning . In a 24-week trial, velnacrine 225 mg/day significantly outperformed 150 mg/day on ADAS-Cog, suggesting dose-dependent efficacy . However, tacrine’s longer half-life and broader clinical adoption historically overshadowed velnacrine’s development .

Mechanistic Nuances

Velnacrine uniquely impacts erythrocyte nitric oxide (NO) signaling. Tacrine lacks this erythrocyte-specific activity.

Comparison with Other Cholinesterase Inhibitors

For example:

- Galantamine : Dual mechanism (AChE inhibition + nicotinic modulation); lower hepatotoxicity risk.

- Donepezil : Once-daily dosing; minimal liver enzyme elevations.

Biological Activity

Deoxy-bigchap (DBC) is a non-ionic detergent that has garnered attention in biochemical research for its unique properties and applications. This article explores its biological activity, focusing on its role in solubilizing proteins, its interaction with cellular membranes, and its implications in various research contexts.

Overview of this compound

This compound is a derivative of the well-known detergents CHAPS and CHAPSO. It is characterized by reduced electrostatic interactions, making it particularly useful in processes like anion exchange chromatography. Its chemical structure can be summarized as follows:

- CAS Number : 86303-23-3

- Empirical Formula : C₄₂H₇₅N₃O₁₅

This compound functions primarily by disrupting lipid bilayers, which facilitates the solubilization of membrane proteins. This property is crucial for studies that require the extraction and analysis of proteins from complex biological matrices. The mechanism involves:

- Hydrophobic Interaction : DBC interacts with hydrophobic regions of membrane proteins, allowing them to remain soluble in aqueous environments.

- Reduced Aggregation : By minimizing protein-protein interactions, DBC helps maintain protein functionality during extraction processes.

Protein Solubilization

One significant application of this compound is in the solubilization of human seminal γ-glutamyl transpeptidase (g-GTP), an enzyme with high activity in human semen. Research indicates that DBC effectively extracts this enzyme from biological stains, outperforming other detergents like CHAPSO and BIGCHAP.

Table 1: Comparison of Protein Extraction Efficiency

| Detergent | % Protein Extracted | % g-GTP Detectable |

|---|---|---|

| CHAPS | 60-70% | <10% |

| This compound | 60-70% | <10% |

| CHAPSO | Low | Not detectable |

This data illustrates the effectiveness of DBC in maintaining the integrity of proteins during extraction from aged biological samples .

Interaction with Membrane Proteins

This compound has been shown to facilitate the study of membrane proteins by providing a suitable environment for their solubilization without denaturing them. For instance, studies on the ribosome-nascent chain complex have demonstrated that DBC allows for effective interactions with translocon complexes, essential for understanding protein translocation mechanisms across membranes .

Case Studies

- Forensic Applications : DBC has been utilized in forensic science for extracting seminal fluid components from stains. A study reported that DBC could solubilize g-GTP from stains that were up to 14 years old, highlighting its potential for forensic analysis and evidence preservation .

- Biochemical Research : In a study examining protein translocation, this compound was used to solubilize ribosomal complexes, facilitating insights into the mechanisms of protein insertion into membranes. This research underscores DBC's role as a critical tool in membrane biology .

Safety and Handling

While this compound is generally considered safe for laboratory use, it is essential to follow standard safety protocols:

- Irritation Risks : It may cause irritation to eyes and skin; appropriate protective equipment should be worn.

- Handling Precautions : Use in well-ventilated areas and avoid inhalation.

Properties

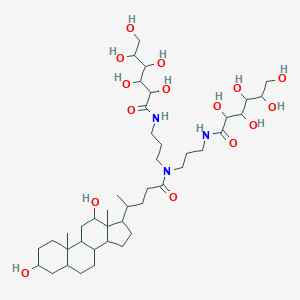

IUPAC Name |

N-[3-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl]amino]propyl]-2,3,4,5,6-pentahydroxyhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H75N3O15/c1-22(26-9-10-27-25-8-7-23-18-24(48)12-13-41(23,2)28(25)19-31(51)42(26,27)3)6-11-32(52)45(16-4-14-43-39(59)37(57)35(55)33(53)29(49)20-46)17-5-15-44-40(60)38(58)36(56)34(54)30(50)21-47/h22-31,33-38,46-51,53-58H,4-21H2,1-3H3,(H,43,59)(H,44,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSUWTDDXLCUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)N(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCCNC(=O)C(C(C(C(CO)O)O)O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H75N3O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394140 | |

| Record name | Big CHAP, Deoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86303-23-3 | |

| Record name | Big CHAP, Deoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.